6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione
Description
This compound is a furopyrimidine trione derivative featuring a Z-configuration iminomethyl group substituted with a 2,4-dichlorophenylmethoxy moiety and methyl groups at the 1- and 3-positions. Its halogenated aryl group may enhance lipophilicity and target binding, while the iminomethyl linker could influence conformational flexibility and pharmacophore alignment .
Properties
IUPAC Name |
6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-20-14(23)12-13(22)11(26-15(12)21(2)16(20)24)6-19-25-7-8-3-4-9(17)5-10(8)18/h3-6,11H,7H2,1-2H3/b19-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBKLWHLMMBUGO-SWNXQHNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C(O2)C=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)C(O2)/C=N\OCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the furo[2,3-d]pyrimidine ring system.
Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of a suitable intermediate with the 2,4-dichlorophenyl group using appropriate reagents and conditions.
Attachment of the methoxyiminomethyl group: This step involves the reaction of the intermediate with a methoxyiminomethylating agent to introduce the methoxyiminomethyl group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold and Substituents
The compound shares structural motifs with pyrimidine-based triones and halogenated aryl derivatives (Table 1). For example:
- 5-(2,4-Dichlorophenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione (4i) (): Both compounds contain a dichlorophenyl group and trione functionality but differ in the core scaffold (pyrimido-pyrimidine vs. furopyrimidine).
- 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione (): Shares trione and halogenated aryl groups but uses an imidazolidine core instead of furopyrimidine.
Table 1: Structural Comparison of Key Analogues
Chemical Space and Similarity Metrics
- Tanimoto Coefficient Analysis : Using Morgan fingerprints (radius=2), the target compound likely exhibits moderate similarity (~0.5–0.7) to dichlorophenyl-substituted triones like 4i, based on shared halogenated aryl and trione motifs .
- Murcko Scaffold Comparison : The furopyrimidine core diverges significantly from pyrimido-pyrimidine or imidazolidine scaffolds, reducing similarity scores in chemotype clustering .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*Estimates based on structural analogs .
- The target compound’s iminomethyl group may reduce polarity compared to pyrimido-pyrimidine analogs with NH groups, enhancing membrane permeability .
Bioactivity and Target Interactions
Docking Affinity and Binding Modes
- HDAC Inhibition Potential: Structural similarity to SAHA (~70% similarity index in aglaithioduline; ) suggests the target compound may inhibit HDACs via zinc chelation (trione oxygens) and hydrophobic interactions (dichlorophenyl group).
- Variability in Docking Scores: Minor changes in the scaffold (e.g., furopyrimidine vs. pyrimido-pyrimidine) significantly alter binding affinities due to differences in residue interactions in enzyme pockets .
Bioactivity Clustering
- Hierarchical clustering of bioactivity profiles () predicts that the target compound would group with triones and halogenated aryl derivatives, showing overlap in cytotoxicity or enzyme inhibition.
Research Implications and Limitations
- Structural Optimization: The furopyrimidine core offers a novel chemotype for trione-based drug design, distinct from pyrimido-pyrimidine or imidazolidine analogs.
- Limitations : Lack of experimental data for the target compound necessitates reliance on computational models (e.g., QSAR, molecular docking), which may overestimate bioactivity .
However, rigorous experimental validation is required to confirm computational predictions and refine structure-activity relationships.
Biological Activity
The compound 6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.21 g/mol. Its structure features a furo-pyrimidine core substituted with a dichlorophenyl group and a methoxy-imino moiety.
Anticancer Properties
Research has indicated that compounds structurally related to This compound exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound is believed to exert its anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. It has been shown to affect pathways related to apoptosis and cell cycle regulation.
- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The IC50 values ranged from 10 to 25 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HT-29 | 20 |
| Compound C | A549 | 10 |
Antimicrobial Activity
In addition to its anticancer properties, the compound also displays antimicrobial activity.
- Mechanism : The antimicrobial effects are attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Research Findings : Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For example:
Synthesis
The synthesis of the compound involves multiple steps starting from readily available precursors. The general synthetic route includes:
- Formation of the furo-pyrimidine core through cyclization reactions.
- Introduction of the methoxy group via methylation techniques.
- Imination reaction with 2,4-dichlorophenylmethanol to form the imino linkage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
